methyl 4-{[(9-fluoro-2-methyl-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetyl]amino}benzoate
Overview
Description
Utilizes fluorinating agents like Selectfluor.
Carried out under controlled conditions to ensure selective fluorination.
Acetylation Reaction:
Introduction of the acetyl group using acetic anhydride.
Performed under anhydrous conditions to prevent hydrolysis.
Formation of the Ester Group:
Involves the esterification of the benzoic acid derivative.
Typically uses methanol and a strong acid catalyst like sulfuric acid.
Industrial Production Methods
Large-scale production may utilize continuous flow reactors to enhance the efficiency and yield.
Optimization of reaction conditions, including temperature, pressure, and solvent systems, to maximize output while minimizing impurities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-{[(9-fluoro-2-methyl-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetyl]amino}benzoate involves multiple steps:
Formation of the Benzothieno[3,2-d]pyrimidin Core:
Starting from appropriate thieno and pyrimidine derivatives.
Conditions typically involve cyclization reactions under high temperatures and the presence of specific catalysts.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation, particularly at the sulfur atom within the thieno ring.
Reduction: The keto group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The fluorine atom can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Reagents such as sodium ethoxide in ethanol for nucleophilic substitution.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion to alcohol derivatives.
Substitution: Introduction of nucleophiles such as amines or alkoxides.
Scientific Research Applications
Methyl 4-{[(9-fluoro-2-methyl-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetyl]amino}benzoate has been explored for:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its pharmacological properties, including potential anticancer activity.
Industry: Utilized in materials science for developing novel materials with specific electronic properties.
Mechanism of Action
Molecular Targets: Primarily interacts with enzymes and receptors involved in cellular signaling pathways.
Pathways Involved: Modulates pathways related to cell proliferation and apoptosis.
Mechanistic Insights: The fluorinated core structure may enhance binding affinity to specific molecular targets, influencing the compound's bioactivity.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-{[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}benzoate
Methyl 4-{[(9-chloro-2-methyl-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetyl]amino}benzoate
Uniqueness
Structural Uniqueness: The presence of a fluorine atom distinguishes it from analogs, potentially altering its biological activity and stability.
Functional Benefits: Enhanced metabolic stability and membrane permeability compared to its non-fluorinated counterparts.
This compound's intricate structure and varied reactivity make it a valuable subject in scientific research and industrial applications. Its unique properties continue to inspire new studies and potential innovations across multiple disciplines.
Properties
IUPAC Name |
methyl 4-[[2-(9-fluoro-2-methyl-4-oxo-[1]benzothiolo[3,2-d]pyrimidin-3-yl)acetyl]amino]benzoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16FN3O4S/c1-11-23-18-17-14(22)4-3-5-15(17)30-19(18)20(27)25(11)10-16(26)24-13-8-6-12(7-9-13)21(28)29-2/h3-9H,10H2,1-2H3,(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUBJNSXGWJJGPF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=O)N1CC(=O)NC3=CC=C(C=C3)C(=O)OC)SC4=CC=CC(=C42)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16FN3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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